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Compound of Interest

Compound Name: IACS-10759

Cat. No.: B1191776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

IACS-10759, a potent and selective inhibitor of mitochondrial Complex I, has shown promise in

preclinical models by targeting the metabolic vulnerability of cancers dependent on oxidative

phosphorylation (OXPHOS). However, its clinical development has been hampered by a

narrow therapeutic index and the emergence of resistance, often driven by a compensatory

upregulation of glycolysis. This has spurred research into combination strategies to enhance its

anti-cancer efficacy and overcome resistance mechanisms. This guide provides a comparative

overview of preclinical studies investigating IACS-10759 in combination with other targeted

therapies, presenting key experimental data, detailed protocols, and visual representations of

the underlying biological rationale.

IACS-10759 and Glycolysis Inhibition: A Synergistic
Approach in Chronic Lymphocytic Leukemia (CLL)
A primary mechanism of resistance to IACS-10759 is the metabolic shift towards glycolysis.

Preclinical studies in Chronic Lymphocytic Leukemia (CLL) have demonstrated that combining

IACS-10759 with the glycolysis inhibitor 2-deoxy-D-glucose (2-DG) can overcome this

resistance and induce significant cell death.
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Cell Line/Model Treatment Endpoint Result

Primary CLL cells 100 nM IACS-10759 Cell Death (48h) Minor increase

Primary CLL cells 5 mM 2-DG Cell Death (48h) Modest increase

Primary CLL cells
100 nM IACS-10759 +

5 mM 2-DG
Cell Death (48h) Significant increase

Primary CLL cells 100 nM IACS-10759
Oxygen Consumption

Rate (OCR)
Greatly inhibited

Primary CLL cells 100 nM IACS-10759

Extracellular

Acidification Rate

(ECAR)

Increased

Primary CLL cells
100 nM IACS-10759 +

5 mM 2-DG
OCR and ECAR Both reduced

Experimental Protocols
Cell Viability Assay: Primary CLL cells were isolated from patient samples and cultured. Cells

were treated with IACS-10759 (100 nM), 2-DG (5 mM), or the combination for 48 hours. Cell

viability was assessed by Annexin V and Propidium Iodide staining followed by flow cytometry.

Metabolic Flux Analysis: Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate

(ECAR) were measured using a Seahorse XF Analyzer. Primary CLL cells were seeded in

Seahorse XF plates and treated with IACS-10759 (100 nM), 2-DG (5 mM), or the combination

for 24 hours before analysis.
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Caption: IACS-10759 inhibits OXPHOS, leading to a compensatory increase in glycolysis. Co-

treatment with 2-DG blocks this escape pathway, resulting in enhanced cell death.
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IACS-10759 and MCT1 Inhibition: A Synergistic
Combination in Diffuse Large B-cell Lymphoma
(DLBCL)
Targeting lactate efflux, a consequence of increased glycolysis, presents another strategy to

potentiate the effects of IACS-10759. In Diffuse Large B-cell Lymphoma (DLBCL), the

combination of IACS-10759 with the MCT1 inhibitor AZD3965 has demonstrated synergistic

anti-tumor activity.

Quantitative Data
Cell Line/Model Treatment Endpoint Result

Toledo & Farage

DLBCL Xenografts
IACS-10759 (5 mg/kg) Tumor Growth No significant effect

Toledo & Farage

DLBCL Xenografts
AZD3965 (100 mg/kg) Tumor Growth Limited effect

Toledo & Farage

DLBCL Xenografts

IACS-10759 (5 mg/kg)

+ AZD3965 (100

mg/kg)

Tumor Growth
Significant anti-tumor

activity

DLBCL cell lines (in

vitro)

IACS-10759 +

AZD3965
Cell Response

Synergistic induction

of cell death

Farage DLBCL

Xenografts

IACS-10759 (5 mg/kg)

+ AZD3965 (100

mg/kg)

Intratumoral Lactate Significant elevation

Experimental Protocols
In Vivo Xenograft Studies: Female NSG mice were subcutaneously inoculated with Toledo or

Farage DLBCL cells. Once tumors reached a specified volume, mice were treated with vehicle,

IACS-10759 (5 mg/kg, p.o., daily), AZD3965 (100 mg/kg, p.o., twice daily), or the combination.

Tumor volumes were measured regularly.

In Vitro Synergy Analysis: DLBCL cell lines were treated with a matrix of concentrations of

IACS-10759 and AZD3965. Cell viability was assessed after 72 hours, and synergy was
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calculated using the Chou-Talalay method.
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In Vitro In Vivo
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To cite this document: BenchChem. [IACS-10759 in Combination with Targeted Therapies: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1191776#iacs-10759-in-combination-with-targeted-
therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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